molecular formula C11H10O2 B13079536 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde CAS No. 64984-77-6

1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B13079536
CAS No.: 64984-77-6
M. Wt: 174.20 g/mol
InChI Key: YIHBYYFYKUTTCD-UHFFFAOYSA-N
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Description

1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family It features a fused bicyclic structure with a ketone and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-methyl-2-indanone, the compound can be synthesized via a Friedel-Crafts acylation reaction followed by oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.

    Reduction: 1-Methyl-3-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.

    Substitution: Corresponding imines or hydrazones.

Scientific Research Applications

1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polycyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially affecting protein function and cellular processes.

Comparison with Similar Compounds

1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other indene derivatives:

    1-Methyl-2-indanone: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1-Methyl-3-oxo-1,2,3,4-tetrahydro-1H-indene-2-carbaldehyde: Contains an additional hydrogenation, altering its reactivity and stability.

    1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid group provides different chemical properties and reactivity compared to the aldehyde group.

Properties

CAS No.

64984-77-6

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C11H10O2/c1-7-8-4-2-3-5-9(8)11(13)10(7)6-12/h2-7,10H,1H3

InChI Key

YIHBYYFYKUTTCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C12)C=O

Origin of Product

United States

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